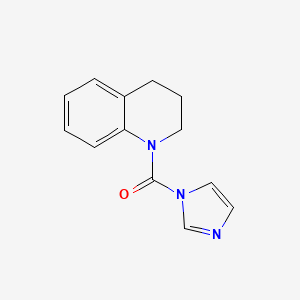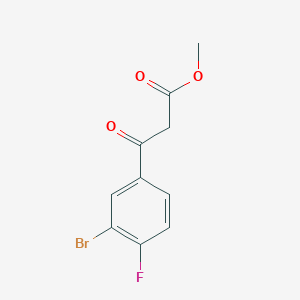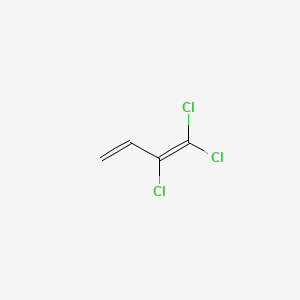
5-Thiazolemethanol,4-(1-methylethyl)-(9CI)
Vue d'ensemble
Description
5-Thiazolemethanol,4-(1-methylethyl)-(9CI) is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a hydroxymethyl group attached to the fifth carbon and an isopropyl group attached to the fourth carbon of the thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolemethanol,4-(1-methylethyl)-(9CI) typically involves the reaction of thiazole derivatives with appropriate reagents. One common method is the reaction of 4-isopropylthiazole with formaldehyde under acidic conditions to introduce the hydroxymethyl group at the fifth position. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-Thiazolemethanol,4-(1-methylethyl)-(9CI) can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as distillation and crystallization can further enhance the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Thiazolemethanol,4-(1-methylethyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form a thiazole derivative with a methyl group instead of a hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides, amines, or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as thionyl chloride, phosphorus tribromide, or amines can be used for substitution reactions.
Major Products
Oxidation: The major products include 5-(carboxymethyl)-4-isopropyl-thiazole and 5-(formyl)-4-isopropyl-thiazole.
Reduction: The major product is 5-(methyl)-4-isopropyl-thiazole.
Substitution: The products vary depending on the substituent introduced, such as 5-(chloromethyl)-4-isopropyl-thiazole or 5-(aminomethyl)-4-isopropyl-thiazole.
Applications De Recherche Scientifique
5-Thiazolemethanol,4-(1-methylethyl)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Thiazolemethanol,4-(1-methylethyl)-(9CI) depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact pathways and molecular targets are still under investigation and may vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Hydroxymethyl)-2-isopropyl-thiazole
- 5-(Hydroxymethyl)-4-methyl-thiazole
- 5-(Hydroxymethyl)-4-ethyl-thiazole
Uniqueness
5-Thiazolemethanol,4-(1-methylethyl)-(9CI) is unique due to the specific positioning of the hydroxymethyl and isopropyl groups on the thiazole ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the isopropyl group at the fourth position can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and other hydrophobic environments.
Propriétés
Formule moléculaire |
C7H11NOS |
|---|---|
Poids moléculaire |
157.24 g/mol |
Nom IUPAC |
(4-propan-2-yl-1,3-thiazol-5-yl)methanol |
InChI |
InChI=1S/C7H11NOS/c1-5(2)7-6(3-9)10-4-8-7/h4-5,9H,3H2,1-2H3 |
Clé InChI |
FDKIIQDTRBIUCI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(SC=N1)CO |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chloro-2-[(2,5-dichloro-4-pyridinyl)amino]benzonitrile](/img/structure/B8729782.png)



![tert-Butyl [3-(2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-1-yl)propyl]carbamate](/img/structure/B8729809.png)

![2-(m-Nitrophenyl)-5H-s-triazolo[5,1-a] isoindole](/img/structure/B8729819.png)







